1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane

CVD precursor handling vapor delivery liquid-phase dispensing

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane is a six-membered cyclic carbosilane in which three silicon atoms alternate with three methylene (–CH₂–) bridge carbons, each silicon bearing two methyl substituents. Unlike the structurally analogous hexamethylcyclotrisiloxane (D₃), this compound contains no Si–O bonds; its ring backbone is composed entirely of Si–C linkages, classifying it as a carbosilane rather than a siloxane.

Molecular Formula C9H24Si3
Molecular Weight 216.54 g/mol
CAS No. 1627-99-2
Cat. No. B168028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane
CAS1627-99-2
Molecular FormulaC9H24Si3
Molecular Weight216.54 g/mol
Structural Identifiers
SMILESC[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C
InChIInChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3
InChIKeyICSWLKDKQBNKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane (CAS 1627-99-2): Procurement-Grade Cyclic Carbosilane with Alternating Si–C Backbone


1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane is a six-membered cyclic carbosilane in which three silicon atoms alternate with three methylene (–CH₂–) bridge carbons, each silicon bearing two methyl substituents [1]. Unlike the structurally analogous hexamethylcyclotrisiloxane (D₃), this compound contains no Si–O bonds; its ring backbone is composed entirely of Si–C linkages, classifying it as a carbosilane rather than a siloxane [2]. With a molecular formula of C₉H₂₄Si₃ (MW 216.54 g·mol⁻¹), a boiling point of 208.3 °C at 760 mmHg, and a triple point of –3.87 °C, it is a liquid at standard ambient temperature and pressure [1]. The compound is also referred to as 1,1,3,3,5,5-hexamethylcyclotrimethylenetrisilane and serves as a key intermediate in carbosilane chemistry and a precursor to diamondoid organosilicon cage structures [3].

Why 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane Cannot Be Replaced by Generic Cyclic Siloxanes or Unsubstituted Carbosilanes


Substituting this compound with hexamethylcyclotrisiloxane (D₃) or the parent 1,3,5-trisilacyclohexane (TSCH) introduces critical functional mismatches. D₃ possesses an Si–O–Si backbone that incorporates oxygen at every ring heteroatom position, rendering it unsuitable for applications requiring oxygen-free silicon–carbon matrices such as stoichiometric SiC deposition . The unsubstituted TSCH (CAS 291-27-0) contains reactive Si–H bonds that undergo fundamentally different chemistry compared to the fully methyl-capped Si–CH₃ groups of the target compound—most notably in photobromination and Lewis-acid-catalyzed rearrangement reactions [1][2]. Even among cyclic carbosilanes, the four-membered 1,1,3,3-tetramethyl-1,3-disilacyclobutane exhibits significantly higher ring strain, a lower boiling point (~120 °C vs. 208 °C), and a different thermal decomposition profile, all of which directly affect vapor delivery and process window compatibility in CVD applications [3].

Head-to-Head Quantitative Evidence: 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane vs. Closest Analogs


Ambient Physical State: Liquid at Room Temperature vs. Solid Hexamethylcyclotrisiloxane (D₃)

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane has a triple point of 269.28 K (–3.87 °C), meaning it exists as a liquid at standard ambient temperature (20–25 °C) [1]. In contrast, hexamethylcyclotrisiloxane (D₃, CAS 541-05-9) melts at 64 °C and is a waxy solid at room temperature, requiring heated handling systems for liquid-phase transfer or vapor draw . This ΔT of approximately 68 °C in the solid-to-liquid transition directly impacts ease of volumetric dispensing, syringe transfer, and bubbler-based vapor delivery in CVD and ALD workflows.

CVD precursor handling vapor delivery liquid-phase dispensing carbosilane vs. siloxane

Boiling Point and Liquid Handling Window: 208 °C vs. 120–135 °C for Closest Ring Analogs

The target compound exhibits a boiling point of 208.3 °C at 760 mmHg , which is 73–88 °C higher than its closest cyclic analogs: hexamethylcyclotrisiloxane (D₃, bp 134 °C), 1,3,5-trisilacyclohexane (TSCH, bp 135 °C), and 1,1,3,3-tetramethyl-1,3-disilacyclobutane (bp 120–121 °C) . The compound's enthalpy of vaporization is 45.52 kJ·mol⁻¹ at 476.55 K, and its entropy of vaporization is 95.52 J·mol⁻¹·K⁻¹ [1]. This elevated boiling point provides a substantially wider liquid operating range, allowing thermal CVD processes to employ higher substrate temperatures without premature precursor evaporation or line condensation issues.

thermal process window vapor pressure distillation purification CVD precursor volatility

Oxygen-Free Si–C Backbone Composition vs. Si–O–Si Siloxane Analogs

The ring backbone of 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane consists of alternating silicon and methylene carbon atoms (–Si(CH₃)₂–CH₂–)₃, yielding a 1:1 Si:C ratio in the ring skeleton with zero oxygen content [1]. By contrast, hexamethylcyclotrisiloxane (D₃) contains a (–Si(CH₃)₂–O–)₃ backbone where each ring heteroatom is oxygen, introducing three oxygen atoms per ring . In CVD applications targeting stoichiometric silicon carbide (SiC), the oxygen-free composition of the target carbosilane is a prerequisite: D₃-derived films inevitably incorporate oxygen as Si–O–Si or Si–O–C phases, whereas carbosilane precursors can yield oxygen-free SiC when processed under appropriate conditions [2]. Within the carbosilane class, the target compound's fully methyl-substituted silicon centers eliminate the Si–H bonds present in the parent TSCH, which can introduce unwanted hydrogen incorporation or premature crosslinking during vapor-phase transport .

SiC thin films oxygen contamination single-source precursor carbosilane vs. siloxane

Regioselective Photobromination Exclusively at Ring CH₂ Groups – Differentiated Reactivity vs. Si–H-Containing Trisilacyclohexane

Fritz et al. (2000) demonstrated that photobromination of 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane proceeds with almost exclusive attack at the ring CH₂ groups, yielding 2,2-dibromo-1,3,5-trisilacyclohexane and 2,2,4,4-tetrabromo-1,3,5-trisilacyclohexane in high yields [1]. The Si–CH₃ bonds remain intact under these conditions, enabling subsequent selective ICl cleavage of a single Si–CH₃ bond in the brominated product to install functional groups at opposite ring positions [1]. This regiochemical outcome is fundamentally different from that of the parent 1,3,5-trisilacyclohexane (TSCH), which bears Si–H bonds that would be competitively halogenated or oxidized under similar radical conditions. The Si–CH₃ groups thus serve as protecting groups that direct reactivity exclusively to the carbon sites, a feature not achievable with the Si–H analog.

carbosilane functionalization photobromination regioselective C–H activation organosilicon building blocks

Unique Synthetic Entry to Diamondoid Carbosilane Cages: Precursor to 1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane

1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane [(CH₂Si(CH₃)₂)₃] reacts with aluminium tribromide (AlBr₃) to yield 1,3,5,7-tetramethyl-1,3,5,7-tetrasilaadamantane, a diamondoid carbosilane cage compound with the formula (CH₂)₆(SiCH₃)₄ [1]. This Lewis-acid-catalyzed skeletal rearrangement is specific to the cyclic carbosilane (CH₂SiR₂)₃ framework and has no parallel in cyclosiloxane chemistry: hexamethylcyclotrisiloxane (D₃) does not undergo analogous cage-forming rearrangements due to the fundamentally different Si–O–Si connectivity . The resulting tetrasilaadamantane (mp 244 °C, colorless solid) is a member of the diamondoid family with potential applications as a rigid molecular building block, high-temperature material, and nanoscale structural unit [1].

carbosilane cage tetrasilaadamantane Lewis acid rearrangement diamondoid organosilicon

Evidence-Backed Application Scenarios for 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane Procurement


Single-Source Precursor for Oxygen-Free Silicon Carbide (SiC) Thin-Film CVD

The oxygen-free Si–C backbone and 1:1 Si:C ring ratio make this carbosilane a candidate single-source precursor for stoichiometric SiC deposition via thermal CVD or LPCVD. Unlike D₃, which introduces oxygen, the target compound's composition eliminates the risk of Si–O–C phase contamination in the deposited film [1]. The compound's liquid state at room temperature (triple point –3.87 °C) and boiling point of 208 °C allow direct liquid delivery or bubbler-based vapor transport without heated source lines required for solid D₃ (mp 64 °C) [2][3]. The fully methyl-substituted silicon centers avoid the Si–H-related hydrogen incorporation issues associated with the parent TSCH [4].

Synthesis of C-Functionalized Carbosilane Building Blocks via Regioselective Photobromination

The exclusive photobromination reactivity at ring CH₂ groups—while preserving Si–CH₃ bonds—enables the preparation of 2,2-dibromo- and 2,2,4,4-tetrabromo-1,3,5-trisilacyclohexanes in high yields [1]. These brominated intermediates can be further elaborated via ICl-mediated Si–CH₃ cleavage and nucleophilic substitution to install functional groups at defined opposite positions of the ring, yielding 1,3-difunctionalized carbosilane scaffolds useful as cross-coupling partners, ligand precursors, or polymer building blocks [1]. This synthetic pathway is unavailable with the Si–H analog (TSCH) due to competing Si–H reactivity.

Precursor to Diamondoid Carbosilane Cage Compounds (Tetrasilaadamantane)

Reaction of the target compound with AlBr₃ produces 1,3,5,7-tetramethyl-1,3,5,7-tetrasilaadamantane, a carbosilane diamondoid with a melting point of 244 °C [1]. This cage compound belongs to a class of rigid, thermally stable organosilicon frameworks under investigation for high-temperature materials, host–guest chemistry, and molecular building blocks for extended structures. No analogous diamondoid-forming reaction is known for cyclosiloxanes, making the target carbosilane the sole entry point to this structural family [2].

Analytical Reference Standard for Carbosilane Characterization (MS, NMR, IR)

The compound is documented in the NIST Chemistry WebBook with validated phase-change thermodynamics (Ttriple = 269.28 K, ΔfusH = 16.50 kJ·mol⁻¹, ΔvapH = 45.52 kJ·mol⁻¹) [1], and in the Wiley Registry of Mass Spectral Data with two GC-MS spectra [2]. The ¹H, ¹³C, and ²⁹Si NMR assignments have been reported in conjunction with X-ray crystal structure confirmation of derivatives [3]. These certified spectral and thermodynamic data make the compound suitable as a reference standard for method validation, GC-MS calibration, and computational benchmarking in organosilicon chemistry laboratories.

Quote Request

Request a Quote for 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.